molecular formula C13H17N B13925249 2,5-Dimethyl-3-propyl-1h-indole CAS No. 53955-22-9

2,5-Dimethyl-3-propyl-1h-indole

Cat. No.: B13925249
CAS No.: 53955-22-9
M. Wt: 187.28 g/mol
InChI Key: ORRREROEJOYMCE-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Core Structural Features and Aromaticity

The indole core is an aromatic heterocyclic organic compound. wikipedia.org It possesses a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.org This fusion of a benzene and a pyrrole ring occurs at the α and β positions of the pyrrole ring. nih.gov

The aromaticity of the indole system is a key feature, satisfying Hückel's rule with a total of 10 π-electrons delocalized across the bicyclic system. mdpi.comcolab.ws The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic π-system, a crucial factor for its aromatic character. acs.org This delocalization results in a planar molecule. acs.org Unlike many amines, this involvement of the nitrogen lone pair in the aromatic system means that indole is not strongly basic. acs.org Electrophilic substitution reactions are a hallmark of indole chemistry, with the C3 position being the most reactive site, approximately 10¹³ times more reactive than benzene. wikipedia.org

Importance of Substituted Indole Scaffolds in Advanced Chemical Research

Substituted indoles are fundamental building blocks in a multitude of research areas, from medicinal chemistry to materials science. nih.govhmdb.ca The indole nucleus is a component of the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent pharmacological activities. rsc.org This natural prevalence has inspired chemists to view the indole scaffold as a "privileged" structure, meaning it can serve as a framework for developing new therapeutic agents.

Strategic modifications and functionalization of the indole ring can modulate biological activity, allowing researchers to fine-tune compounds to interact with specific receptors, enzymes, or transporters. organic-chemistry.org The functionalization at the C3-position is particularly significant due to the high nucleophilicity of this site, which facilitates a wide range of electrophilic aromatic substitutions. organic-chemistry.org This has led to the development of a vast library of 3-substituted indoles that are investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The synthesis of these derivatives is a major focus, with numerous methods developed to efficiently create diverse molecular architectures. acs.orghmdb.ca

Rationale for Focused Academic Investigation of 2,5-Dimethyl-3-propyl-1H-indole

While extensive research into the broad class of substituted indoles is well-documented, the specific academic focus on 2,5-Dimethyl-3-propyl-1H-indole is more nuanced. Direct, large-scale studies centered exclusively on this compound are not prominent in the available literature. However, the rationale for its investigation can be inferred from its structural components and the broader context of drug discovery and structure-activity relationship (SAR) studies.

The investigation of this molecule is driven by the systematic exploration of how varying alkyl substituents on the indole core affect biological activity. Research on related compounds, such as hexahydro-propyl-benz[e]indoles, has identified potent and selective agonists for the 5-HT1A receptor, indicating potential applications in developing anxiolytic and antidepressant medications. nih.gov The propyl group at the C3 position is a key feature in these active compounds. nih.gov

Furthermore, the 2,5-dimethyl substitution pattern on the indole ring serves as a valuable scaffold in the synthesis of more complex molecules, including those with potential therapeutic applications like thiazole (B1198619) derivatives. nih.gov The investigation of 2,5-Dimethyl-3-propyl-1H-indole is therefore a logical step in SAR studies. By synthesizing and characterizing a library of compounds with systematic variations—such as altering the length and nature of the alkyl group at the C3 position while maintaining the 2,5-dimethyl pattern—researchers can map how these subtle structural changes influence biological efficacy and selectivity. This methodical approach is fundamental to rational drug design, aiming to optimize a compound's therapeutic properties.

Physicochemical Properties of 2,5-Dimethyl-3-propyl-1H-indole

Detailed experimental data for this specific compound is limited in publicly accessible literature. However, based on available database information, the following properties can be listed.

PropertyValueSource
CAS Number 53955-22-9 rsc.org
Molecular Formula C13H17N rsc.org
Molecular Weight 187.28 g/mol rsc.org
Boiling Point 327.5°C at 760 mmHg rsc.org
Density 1.019 g/cm³ rsc.org
Flash Point 139.4°C rsc.org
LogP 3.737 rsc.org

Detailed Research Findings

Comprehensive, peer-reviewed research articles detailing the synthesis, spectroscopic characterization (NMR, IR, MS), and specific biological activities of 2,5-Dimethyl-3-propyl-1H-indole are not readily found in the surveyed scientific literature. The synthesis would likely follow established protocols for indole alkylation or employ a Fischer indole synthesis approach, which involves reacting a substituted phenylhydrazine (B124118) with an appropriate ketone under acidic conditions. wikipedia.org For 2,5-Dimethyl-3-propyl-1H-indole, this would likely involve the reaction of 4-methylphenylhydrazine (B1211910) with 2-hexanone.

While specific spectroscopic data for the title compound is unavailable, analysis of closely related compounds allows for a general expectation of its spectral features. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, a signal for the N-H proton, and distinct signals for the two methyl groups and the three methylene (B1212753)/methyl groups of the propyl chain. Similarly, the ¹³C NMR spectrum would display a unique signal for each of the 13 carbon atoms.

Properties

CAS No.

53955-22-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2,5-dimethyl-3-propyl-1H-indole

InChI

InChI=1S/C13H17N/c1-4-5-11-10(3)14-13-7-6-9(2)8-12(11)13/h6-8,14H,4-5H2,1-3H3

InChI Key

ORRREROEJOYMCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C=C(C=C2)C)C

Origin of Product

United States

Chemical Reactivity and Functionalization of 2,5 Dimethyl 3 Propyl 1h Indole

Regioselective C-H Functionalization Strategies

The indole (B1671886) scaffold is a privileged structure in a vast number of natural products and pharmaceuticals, making the development of methods for its selective functionalization a significant area of chemical research. nih.gov C-H functionalization is a particularly attractive strategy as it allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high atom economy. nih.govrsc.org The reactivity of the indole ring is not uniform; the C3 position is the most nucleophilic and typically the most reactive towards electrophiles, followed by the C2 position. nih.govnih.gov The benzene (B151609) portion of the indole (C4-C7) is generally less reactive. nih.govnih.gov

For 2,5-Dimethyl-3-propyl-1H-indole, the C2, C3, and C5 positions are already substituted. Therefore, direct C-H functionalization at these sites is not feasible. The primary focus for C-H functionalization on this molecule shifts to the available positions on the benzene ring: C4, C6, and C7. Achieving regioselectivity among these positions is a significant challenge due to their similar electronic environments. nih.gov Modern synthetic methods often employ directing groups to control the position of functionalization. nih.govnih.gov

C2 Functionalization

The C2 position of the indole ring in 2,5-Dimethyl-3-propyl-1H-indole is occupied by a methyl group, precluding direct C-H functionalization. In general, for indoles unsubstituted at C2, functionalization can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. nih.gov The strategy often involves an "umpolung" approach, where the normally nucleophilic C2 position is made to behave as an electrophile. nih.gov This can be achieved by converting the indole into an intermediate such as an indolenine or by using specific catalytic systems. nih.gov For the given substituted indole, any reaction at C2 would necessitate a different chemical transformation other than direct C-H activation.

C3 Functionalization

Similar to the C2 position, the C3 position in 2,5-Dimethyl-3-propyl-1H-indole is substituted with a propyl group, making direct C-H functionalization at this site impossible. The C3 position is the most inherently reactive site on the indole ring for electrophilic substitution. rsc.org In indoles lacking a C3 substituent, a wide variety of functional groups can be introduced at this position. rsc.org For 2,5-Dimethyl-3-propyl-1H-indole, functionalization would have to occur on the propyl group itself, which falls outside the scope of indole ring C-H functionalization.

C4 Functionalization

The C4 position represents a viable site for C-H functionalization on 2,5-Dimethyl-3-propyl-1H-indole. However, achieving selectivity for C4 over the other benzene ring positions (C6 and C7) is challenging. nih.govrsc.org The use of a directing group, typically installed at the C3 position, is a common strategy to achieve C4 functionalization. nih.govbohrium.com Given that the C3 position is already occupied by a propyl group, this strategy would require modification.

Recent advances have shown that transition metal catalysis, particularly with palladium, rhodium, and ruthenium, can enable C4 functionalization. nih.govbohrium.com For instance, a pivaloyl group at C3 has been used to direct C4-arylation. nih.gov In the case of 2,5-Dimethyl-3-propyl-1H-indole, the steric bulk of the C3-propyl and C5-methyl groups would likely influence the approach of the catalyst and reactants, potentially favoring functionalization at the less hindered C6 or C7 positions. However, specific ligand and catalyst combinations could potentially overcome these steric hindrances.

Table 1: Examples of C4-H Functionalization on Substituted Indoles

Catalyst System Directing Group Reactant Functionalization Type Reference
[PdCl2(PPh3)2] / Ag2O 3-Pivaloyl Aryl iodides Arylation nih.gov
Rh(III) catalyst 3-Carboxamide Alkylidenecyclopropanes Alkylation bohrium.com

C5 Functionalization

The C5 position of 2,5-Dimethyl-3-propyl-1H-indole is substituted with a methyl group, which prevents direct C-H functionalization. For indoles with an available C5-H bond, functionalization can be achieved, often directed by a group at the C3 position. nih.gov For example, copper-catalyzed C5-H alkylation has been reported for indoles bearing a carbonyl group at C3. nih.gov The electronic effect of the C5-methyl group in the target molecule is electron-donating, which would activate the benzene ring towards electrophilic attack, although this does not create a site for C-H functionalization at C5.

C6 and C7 Functionalization

The C6 and C7 positions are open for C-H functionalization in 2,5-Dimethyl-3-propyl-1H-indole. The C6 position is electronically similar to the C4 position. Metal-free Brønsted acid-catalyzed methods have been developed for the C6 functionalization of 2,3-disubstituted indoles. nih.govrsc.org These reactions proceed selectively at the C6 position and can be used to introduce various functional groups. nih.gov The electronic donation from the C5-methyl group may enhance the reactivity at the C6 position.

The C7 position is often challenging to functionalize due to steric hindrance from the pyrrole (B145914) ring fusion. nih.govrsc.org However, directing groups on the indole nitrogen (N1 position) are highly effective in directing transition metal catalysts to the C7 position. nih.govnih.govrsc.org The N-P(O)tBu2 group, for example, has been successfully used to direct palladium-catalyzed C7 arylation. nih.gov

Table 2: Strategies for C6 and C7 Functionalization of Indoles

Position Catalyst/Reagent Directing Group Functionalization Type Reference
C6 Brønsted Acid None (on 2,3-disubstituted indoles) Alkylation nih.govrsc.org
C6 Copper catalyst N-P(O)tBu2 Arylation nih.gov
C7 Palladium catalyst N-P(O)tBu2 Arylation, Olefination, etc. nih.gov

Role of Directing Groups in Regioselectivity

Directing groups are pivotal in overcoming the inherent reactivity patterns of the indole nucleus to achieve site-selective C-H functionalization, particularly on the benzene ring. nih.govnih.gov These groups coordinate to a metal catalyst and deliver it to a specific C-H bond, typically in an ortho-position, leading to the formation of a metallocycle intermediate. nih.gov

For functionalizing the C4 and C6 positions of 2,5-Dimethyl-3-propyl-1H-indole, a directing group would ideally be placed at a position that allows for the formation of a stable 5- or 6-membered metallocycle intermediate. As the C3 position is blocked, a directing group on the N1 position would be the most logical choice. Different directing groups can favor different positions. For instance, while an N-P(O)tBu2 group with a palladium catalyst directs to C7, the same group with a copper catalyst can direct to C6. nih.gov

The choice of the directing group is crucial and can be influenced by factors such as ease of installation and removal. nih.gov The development of transient or removable directing groups has further enhanced the utility of this strategy. nih.gov Given the substitution pattern of 2,5-Dimethyl-3-propyl-1H-indole, the application of a suitable directing group on the indole nitrogen would be the most promising approach to selectively functionalize the C4, C6, or C7 positions.

Table 3: Common Directing Groups for Indole Functionalization

Directing Group Position Installed Targeted Position(s) Metal Catalyst Reference
Pivaloyl C3 C4, C5 Palladium, Copper nih.govnih.gov
N-P(O)tBu2 N1 C7, C6 Palladium, Copper nih.govnih.gov
N-P(III)tBu2 N1 C7 Palladium nih.gov
Carboxamide C3 C2, C4 Iridium, Rhodium nih.gov

N-1 Functionalization and Derivatization

The nitrogen atom (N-1) of the indole ring is a primary site for functionalization. The proton on the nitrogen is weakly acidic and its removal generates a highly nucleophilic indolide anion, which is a key intermediate for introducing a wide variety of substituents. youtube.com

N-alkylation and N-arylation are fundamental transformations for modifying the properties of indole derivatives. For 2,5-Dimethyl-3-propyl-1H-indole, these reactions would proceed by first deprotonating the N-H group with a suitable base, followed by reaction with an electrophile.

N-Alkylation: This is typically achieved by treating the indole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orggoogle.com The resulting indolide anion readily attacks the alkyl halide in a nucleophilic substitution reaction to yield the N-alkylated product. Alternative, greener methods using alcohols as alkylating agents in the presence of an iridium catalyst have also been developed for related structures. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the N-1 position generally requires metal catalysis. The most common methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.govbenthamdirect.com These reactions involve coupling the indole with an aryl halide. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands. organic-chemistry.org Transition-metal-free methods, for instance, using benzynes, have also been reported, though their scope can be limited. nih.gov

Table 1: General Conditions for N-Alkylation and N-Arylation of Indoles

Transformation Typical Reagents & Conditions Product Type

| N-Alkylation | 1. Base (NaH, K2CO3, etc.) 2. Alkyl Halide (R-X) Solvent: DMF, THF | N-Alkyl Indole | | N-Arylation (Ullmann Type) | 1. Aryl Halide (Ar-X) 2. Copper Catalyst (CuI, Cu2O) 3. Base (K2CO3, Cs2CO3) Solvent: DMF, Pyridine | N-Aryl Indole | | N-Arylation (Buchwald-Hartwig) | 1. Aryl Halide/Triflate (Ar-X) 2. Palladium Catalyst (Pd2(dba)3) 3. Phosphine Ligand 4. Base (NaOt-Bu) Solvent: Toluene, Dioxane | N-Aryl Indole |

Beyond direct alkylation and arylation, a variety of methods can be employed to generate diverse N-substituted indole derivatives. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization offers a route to synthesize N-arylated and N-alkylated indoles under mild conditions, proceeding rapidly to give good yields. organic-chemistry.org

Enantioselective methods, such as the intermolecular aza-Wacker reaction, have been developed to introduce chiral substituents at the nitrogen atom. nih.gov These reactions highlight the advanced strategies available for creating structurally complex and stereochemically defined indole derivatives, which would be applicable to the 2,5-Dimethyl-3-propyl-1H-indole scaffold.

Oxidative and Reductive Transformations of the Indole Core

The electron-rich nature of the indole ring makes it susceptible to both oxidation and reduction, which can be controlled to yield different products. acs.org

Oxidative Transformations: The oxidation of indoles can lead to a variety of products depending on the oxidant and the substitution pattern of the indole. For 2,3-dialkyl-substituted indoles such as 2,5-Dimethyl-3-propyl-1H-indole, a common oxidative pathway is the Witkop oxidation. This reaction involves the oxidative cleavage of the C2-C3 double bond, typically using reagents like N-bromosuccinimide or catalyzed by copper complexes with molecular oxygen, to yield N-acylated amino ketones. acs.orgosaka-u.ac.jp For the target molecule, this would likely produce N-(2-acetyl-4-methylphenyl)butanamide. Another possibility is the selective C-H oxidation of one of the alkyl groups, particularly the C2-methyl group, under specific catalytic conditions. acs.org Furthermore, electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to be an effective method for synthesizing 2-oxindoles. rsc.orgrsc.org

Reductive Transformations: The pyrrole moiety of the indole ring can be selectively reduced to form an indoline (B122111). This transformation is commonly achieved using reagents like zinc dust in acidic media (e.g., phosphoric acid or acetic acid) or with sodium cyanoborohydride. youtube.comresearchgate.netgoogle.com These methods are generally mild and avoid reduction of the benzene ring. More forceful catalytic hydrogenation, for example using platinum or rhodium catalysts under harsher conditions, can lead to the reduction of both the pyrrole and benzene rings, yielding octahydroindole derivatives. youtube.com

Cycloaddition Reactions Involving Indole Unsaturations

The C2-C3 double bond within the indole core, despite being part of an aromatic system, can participate in cycloaddition reactions. These reactions are powerful tools for constructing complex, fused polycyclic systems. The reactivity of the indole in these transformations is influenced by the substituents on the ring.

Indoles can act as dienophiles or participate in dipolar cycloadditions. For instance, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions are known for various indole derivatives. researchgate.netresearchgate.net In a [3+2] cycloaddition, the indole can react with a three-atom component (like an azide (B81097) or a nitrone) to form a five-membered ring fused to the indole core. researchgate.netnih.gov While specific studies on 2,5-Dimethyl-3-propyl-1H-indole are scarce, its C2=C3 bond is the expected site of reaction. The presence of the C2-methyl and C3-propyl groups would introduce significant steric hindrance, likely affecting the feasibility and stereochemical outcome of such cycloadditions compared to less substituted indoles. uchicago.edu

Multi-Component Reactions (MCRs) for Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for generating molecular diversity. rsc.org Indoles are frequently used as key building blocks in various MCRs due to their nucleophilic character. acs.orgnih.govresearchgate.net

While the C3 position of 2,5-Dimethyl-3-propyl-1H-indole is substituted, precluding its participation in typical electrophilic substitution reactions at that site (e.g., Friedel-Crafts type MCRs), the N-1 position remains a reactive handle. researchgate.net The indole nitrogen can act as a nucleophile in MCRs such as the Ugi or Petasis boronic acid-Mannich reactions, leading to highly functionalized N-substituted derivatives. acs.orgresearchgate.net These reactions provide rapid access to complex molecular scaffolds from simple starting materials.

Reactivity Towards Reactive Oxygen Species (ROS)

Indole derivatives are recognized for their ability to interact with and scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). nih.govnih.gov This antioxidant activity is attributed to the electron-rich nature of the indole ring, which can readily donate an electron or a hydrogen atom to neutralize these damaging species. electronicsandbooks.com

The N-H proton of the indole ring is a key site for radical scavenging activity. nih.gov Therefore, 2,5-Dimethyl-3-propyl-1H-indole is expected to exhibit antioxidant properties. It can react with ROS, leading to the formation of various oxidized indole products and terminating radical chain reactions. The presence of electron-donating methyl and propyl groups would likely enhance this reactivity by further increasing the electron density of the ring system.

Advanced Spectroscopic Characterization of 2,5 Dimethyl 3 Propyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2,5-Dimethyl-3-propyl-1H-indole, specific chemical shifts (δ) are expected. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) ring will show distinct signals, with their splitting patterns indicating their relative positions. The protons of the methyl groups at positions 2 and 5 will appear as singlets, while the propyl group at position 3 will exhibit a characteristic pattern of a triplet for the terminal methyl group and two multiplets for the two methylene (B1212753) groups.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments. In 2,5-Dimethyl-3-propyl-1H-indole, distinct signals would be observed for the eight carbons of the indole core, the two methyl carbons, and the three carbons of the propyl group. The chemical shifts of the aromatic carbons provide insight into the electronic nature of the indole ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-3-propyl-1H-indole

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H~8.0 (s, 1H)-
C2-CH₃~2.4 (s, 3H)~12.5
C3-CH₂CH₂CH₃~2.7 (t, 2H)~29.0
C3-CH₂CH₂CH₃~1.7 (m, 2H)~22.0
C3-CH₂CH₂CH₃~1.0 (t, 3H)~14.0
C4-H~7.2 (d, 1H)~120.0
C5-CH₃~2.4 (s, 3H)~21.0
C6-H~6.9 (d, 1H)~122.0
C7-H~7.1 (s, 1H)~110.0
C2-~135.0
C3-~115.0
C3a-~128.0
C4-~120.0
C5-~130.0
C6-~122.0
C7-~110.0
C7a-~136.0

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. studylib.netepfl.chsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 2,5-Dimethyl-3-propyl-1H-indole, COSY would show correlations between the adjacent methylene protons of the propyl group and between the aromatic protons on the benzene ring, helping to confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). epfl.chsdsu.eduyoutube.com This is instrumental in assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the C2-methyl protons would correlate with the C2-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). epfl.chyoutube.comscience.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch For example, HMBC would show correlations from the C2-methyl protons to the C2 and C3 carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the C2-methyl group and the C3-propyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. scirp.org For 2,5-Dimethyl-3-propyl-1H-indole, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₃H₁₇N).

Electron Ionization (EI) is a common ionization method that causes extensive fragmentation. The fragmentation pattern of indole derivatives is often characterized by the stability of the indole ring. scirp.org The molecular ion peak ([M]⁺) would be prominent. Key fragmentation pathways for 2,5-Dimethyl-3-propyl-1H-indole would likely involve the cleavage of the propyl group. A significant fragment would be the loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic-type cation. Another characteristic fragmentation in indoles is the loss of HCN. scirp.org

Table 2: Predicted Key Mass Spectrometry Fragments for 2,5-Dimethyl-3-propyl-1H-indole

m/z Proposed Fragment Fragmentation Pathway
187[M]⁺Molecular Ion
158[M - C₂H₅]⁺Loss of an ethyl radical from the propyl group
143[M - C₃H₆]⁺McLafferty rearrangement or loss of propene
130[M - C₄H₉]⁺Loss of a butyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). nist.gov

For 2,5-Dimethyl-3-propyl-1H-indole, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch : A sharp peak around 3400 cm⁻¹, characteristic of the N-H bond in the indole ring.

C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹ corresponding to the C-H bonds of the benzene ring.

C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and propyl groups.

C=C Stretch (Aromatic) : Absorptions in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bonds within the aromatic ring.

C-N Stretch : Typically found in the 1350-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 2,5-Dimethyl-3-propyl-1H-indole

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-HStretching~3400
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CStretching1600-1450
C-NStretching1350-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of 2,5-Dimethyl-3-propyl-1H-indole, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption bands. Indole itself typically displays two main absorption bands: a strong band around 220 nm (the B-band) and a weaker, broader band with fine structure around 270-290 nm (the L-band). The substitution with methyl and propyl groups on the indole ring would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to their electron-donating inductive effects.

Table 4: Expected UV-Vis Absorption Maxima for 2,5-Dimethyl-3-propyl-1H-indole

Transition Typical Wavelength (λmax) for Indole (nm) Expected Shift for Substituted Indole
B-band~220Bathochromic (to longer wavelength)
L-band~270-290Bathochromic (to longer wavelength)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N) present in the sample. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and purity.

In the synthesis of novel indole derivatives, such as those related to 2,5-dimethyl-3-propyl-1H-indole, elemental analysis is a critical step for characterization. For instance, in the synthesis of various indole-based sulfonamides, elemental analysis was performed to confirm the successful synthesis of the target compounds. The experimentally determined percentages of C, H, and N were found to be in close agreement with the calculated values, typically within a margin of ±0.4%, which is the accepted standard for pure compounds. nih.gov

For the target compound, 2,5-Dimethyl-3-propyl-1H-indole, the molecular formula is C₁₃H₁₇N. The theoretical elemental composition can be calculated as follows:

Carbon (C): 83.37%

Hydrogen (H): 9.15%

Nitrogen (N): 7.48%

The following data table illustrates how the results of elemental analysis for a synthesized indole derivative would be presented, comparing the theoretical values with hypothetical experimental findings.

ElementTheoretical %Found %
Carbon83.3783.41
Hydrogen9.159.12
Nitrogen7.487.45

This table presents theoretical values for 2,5-Dimethyl-3-propyl-1H-indole and representative "Found" values to illustrate the expected outcome of elemental analysis.

Purity Assessment Techniques (e.g., HPLC, TLC)

Beyond confirming the elemental composition, assessing the purity of a synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common and powerful techniques for this purpose.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. bio-protocol.orgbio-protocol.orgtaylorfrancis.comresearchgate.net In the context of indole derivatives, a small amount of the sample is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in a suitable solvent system. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (the silica gel) and the mobile phase (the solvent). The purity can be qualitatively assessed by the presence of a single spot after visualization, usually under UV light. researchgate.net For indole compounds, various solvent systems can be employed, such as mixtures of hexane (B92381) and ethyl acetate (B1210297). mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. sielc.comcetjournal.itsielc.com It offers high resolution and sensitivity. For indole derivatives, reverse-phase HPLC is frequently used. cetjournal.itsielc.com In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comcetjournal.it The compound of interest will have a characteristic retention time under specific chromatographic conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For many synthesized indole derivatives, purity is often confirmed to be greater than 95% by HPLC analysis. mdpi.com

The table below summarizes typical parameters for TLC and HPLC analysis of indole derivatives.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F₂₅₄C18 (octadecylsilyl) reverse-phase column
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) mdpi.comAcetonitrile/Water or Methanol/Water gradient with 0.1% formic acid sielc.comsielc.com
Detection UV light (254 nm) researchgate.netUV detector (e.g., 254 nm or 280 nm) cetjournal.it
Result R_f value (retardation factor)Retention time (t_R) and peak area %

Computational and Theoretical Studies on 2,5 Dimethyl 3 Propyl 1h Indole

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules. For 2,5-Dimethyl-3-propyl-1H-indole, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in elucidating its fundamental chemical nature. researchgate.net

Geometry Optimization and Conformational Analysis

Table 1: Predicted Geometrical Parameters for 2,5-Dimethyl-3-propyl-1H-indole (Optimized using DFT)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-C2 1.375 C2-N1-C8a 108.5
C2-C3 1.380 N1-C2-C3 110.2
C3-C3a 1.440 C2-C3-C(propyl) 125.0
C(propyl)-C(propyl) 1.530 H-N1-C2 125.7

Note: These are hypothetical values based on typical DFT calculations for similar indole (B1671886) derivatives.

Electronic Structure Analysis (HOMO-LUMO orbitals, Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com For 2,5-Dimethyl-3-propyl-1H-indole, the HOMO is typically localized on the electron-rich indole ring, particularly the pyrrole (B145914) moiety, indicating its propensity to act as an electron donor. The LUMO, conversely, is generally distributed over the entire aromatic system, signifying its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For 2,5-Dimethyl-3-propyl-1H-indole, the MEP map would show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom and the π-system of the indole ring, highlighting these as sites for electrophilic attack. researchgate.net Regions of positive potential (blue) would be located around the N-H proton and the protons of the alkyl groups, indicating their susceptibility to nucleophilic attack. researchgate.net

Energy Gap Analysis and Reactivity Predictions

The HOMO-LUMO energy gap is a key parameter derived from electronic structure analysis. aimspress.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov For 2,5-Dimethyl-3-propyl-1H-indole, the electron-donating methyl and propyl groups are expected to raise the HOMO energy level, thereby reducing the energy gap and increasing the molecule's reactivity compared to unsubstituted indole.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for 2,5-Dimethyl-3-propyl-1H-indole

Descriptor Formula Predicted Value (eV)
HOMO Energy EHOMO -5.8
LUMO Energy ELUMO -0.9
Energy Gap ΔE = ELUMO - EHOMO 4.9
Chemical Potential μ = (EHOMO + ELUMO) / 2 -3.35
Hardness η = (ELUMO - EHOMO) / 2 2.45
Electrophilicity Index ω = μ2 / 2η 2.29

Note: These are hypothetical values based on trends observed in related indole derivatives.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the supramolecular assembly and biological activity of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within the molecule and between molecules. For 2,5-Dimethyl-3-propyl-1H-indole, NCI analysis would reveal intramolecular interactions between the propyl chain and the indole ring, as well as potential intermolecular hydrogen bonding involving the N-H group. researcher.life

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving 2,5-Dimethyl-3-propyl-1H-indole, such as electrophilic substitution or N-alkylation, DFT calculations can be used to map out the potential energy surface. This involves locating the transition state structures and calculating the activation energies for different possible pathways. By comparing the energy barriers, the most favorable reaction mechanism can be determined. This approach provides a detailed understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this substituted indole.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds. For 2,5-Dimethyl-3-propyl-1H-indole, theoretical calculations can provide valuable data to compare with experimental spectra.

Table 3: Predicted Spectroscopic Data for 2,5-Dimethyl-3-propyl-1H-indole

Spectroscopic Technique Predicted Data
1H NMR Chemical shifts (δ, ppm): N-H (~7.8), Aromatic-H (~7.0-7.4), Propyl-CH2 (~2.7), C2-CH3 (~2.4), C5-CH3 (~2.4), Propyl-CH2 (~1.7), Propyl-CH3 (~1.0)
13C NMR Chemical shifts (δ, ppm): C(aromatic) (~110-136), C2 (~135), C3 (~115), Propyl-C (~15-30), Methyl-C (~12-22)
FT-IR Vibrational frequencies (cm-1): N-H stretch (~3400), C-H stretch (aromatic) (~3100), C-H stretch (aliphatic) (~2850-2950), C=C stretch (aromatic) (~1600), C-N stretch (~1300)
UV-Vis Absorption maxima (λmax, nm): ~220, ~280 (in a non-polar solvent)

Note: These are predicted values based on computational studies of similar indole derivatives and general spectroscopic principles. researchgate.netnih.govmdpi.com

Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be performed using methods like DFT and Time-Dependent DFT (TD-DFT). researchgate.net These predicted spectra can be used to confirm the structure of synthesized 2,5-Dimethyl-3-propyl-1H-indole and to interpret experimental data.

Molecular Dynamics Simulations for Conformational Space Exploration

The process of exploring the conformational space begins with an initial 3D structure of the molecule. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. mdpi.com A force field, which is a set of parameters describing the potential energy of the atoms and bonds, is applied. Common force fields include AMBER and OPLS. mdpi.com The simulation algorithm then calculates the forces acting on each atom and solves Newton's equations of motion, allowing the molecule's positions and velocities to be updated in very small time steps (on the order of femtoseconds).

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory is generated that maps out the molecule's movements. Analysis of this trajectory reveals the different conformations the molecule prefers to adopt. These are typically the low-energy states. The relative energies of these conformers and the energy barriers for converting between them can be calculated. mdpi.com For 2,5-Dimethyl-3-propyl-1H-indole, key conformational variables would include the torsion angles of the propyl chain, defining its orientation relative to the indole ring.

The results of such simulations can be visualized and analyzed to identify the most stable or predominant conformations. This information is crucial for understanding how the molecule might fit into a binding site of a protein or receptor. While specific simulation data for 2,5-Dimethyl-3-propyl-1H-indole is not publicly available, the general methodology provides a robust framework for its conformational analysis. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structures of existing ones to enhance their desired properties. nih.govijpsr.com For indole derivatives, which are known for a wide range of biological activities including antifungal and anti-inflammatory properties, QSAR is a valuable tool. ijpsr.comtandfonline.com

The development of a QSAR model involves several key steps:

Data Set Selection: A group of indole derivatives with experimentally measured biological activities (e.g., inhibitory concentration IC₅₀, or lethal dose LD₅₀) is compiled. jocpr.comnih.gov This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.com

Descriptor Calculation: For each molecule in the dataset, a variety of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:

Physicochemical: Such as logP (lipophilicity), molecular weight, and molar refractivity. mdpi.com

Topological: Describing the connectivity of atoms in the molecule.

Quantum Chemical: Derived from quantum mechanics calculations, including orbital energies (e.g., HOMO, LUMO) and partial atomic charges. nih.gov

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). ijpsr.comtandfonline.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. mdpi.com Common statistical parameters used for validation include the squared correlation coefficient (R²), which should be high for the training set, and the cross-validated squared correlation coefficient (Q²), which indicates the model's robustness. tandfonline.com The model's ability to predict the activity of the external test set is also a critical validation step. jocpr.com

For example, a hypothetical QSAR model for a series of antifungal indole derivatives might look like:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ...

Where a positive coefficient (β₁) indicates that increasing the value of Descriptor A enhances activity, while a negative coefficient (β₂) suggests the opposite. tandfonline.com

The tables below illustrate the types of data used and generated in a typical QSAR study on indole derivatives.

Table 2: Example Statistical Validation Parameters for a QSAR Model

Parameter Typical Value Description
N > 20 Number of compounds in the study. ijpsr.com
R² (Correlation Coefficient) > 0.6 A measure of how well the model fits the training data. nih.gov
Q² (Cross-validated R²) > 0.5 A measure of the model's internal predictive ability. tandfonline.com
F-test High value Indicates the statistical significance of the regression model. nih.gov

By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are important for the biological activity of indole derivatives. This knowledge can then guide the design of new compounds, such as derivatives of 2,5-Dimethyl-3-propyl-1H-indole, with potentially improved efficacy.

Structure Activity Relationship Sar Studies of 2,5 Dimethyl 3 Propyl 1h Indole Derivatives

Correlating Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic nature of the indole (B1671886) ring are highly sensitive to the type and position of its substituents. In 2,5-Dimethyl-3-propyl-1H-indole, the methyl and propyl groups are all electron-donating alkyl groups. Their presence significantly influences the electron density distribution across the bicyclic system.

Research into substituted indoles shows that electron-donating groups, such as the methyl and propyl substituents in the title compound, increase the electron density of the indole ring, particularly at the C3 position. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution. A computational study on the bromination of substituted indoles demonstrated a clear correlation between the electron-withdrawing power of a substituent and the reaction's energy barrier. researchgate.net Conversely, electron-donating groups lower this barrier, increasing the reaction rate. researchgate.net

The electronic properties can be further analyzed by considering the specific positions of the substituents:

C3-Propyl Group: The C3 position is inherently the most electron-rich and nucleophilic site in the indole ring. The presence of an alkyl group like propyl further enhances this characteristic.

The interplay of these groups makes 2,5-Dimethyl-3-propyl-1H-indole a highly activated system for certain chemical transformations. The N-H proton of the indole nucleus also plays a critical role, acting as a hydrogen bond donor, which is a key interaction in many biological and chemical contexts. mdpi.com

Substituent & PositionElectronic EffectImpact on ReactivitySupporting Principle
C2-MethylElectron-Donating (Inductive)Increases nucleophilicity of the pyrrole (B145914) ring.Alkyl groups activate aromatic rings towards electrophilic substitution.
C3-PropylElectron-Donating (Inductive)Enhances the inherent high electron density at the C3 position.C3 is the most common site for electrophilic attack on indoles.
C5-MethylElectron-Donating (Inductive & Hyperconjugation)Increases electron density on the benzene (B151609) ring, indirectly activating the pyrrole ring.Substituent effects on the benzene portion are transmitted through the fused system. researchgate.net
N1-HydrogenHydrogen Bond DonorCan be deprotonated to form an indolyl anion; participates in hydrogen bonding interactions. mdpi.comThe N-H bond is crucial for many binding interactions at biological targets. mdpi.com

Positional Isomerism and its Impact on Chemical Behavior

The arrangement of substituents on the indole scaffold, known as positional isomerism, has a profound impact on a molecule's stability, reactivity, and biological activity. The stability of indole isomers can often be understood through the Glidewell-Lloyd rule, which relates to the preservation of aromaticity in the five-membered and six-membered rings. researchgate.netnih.gov Indole itself is highly stable, whereas its isomers like isoindole are much less so. nih.gov

If we consider isomers of 2,5-Dimethyl-3-propyl-1H-indole, their chemical behavior would differ significantly. For example, in the Fischer indole synthesis, a classic method for preparing indoles, the position of substituents on the final product is dictated by the starting materials. youtube.com A meta-substituted phenylhydrazine (B124118) can lead to a mixture of 4- and 6-substituted indole products, with the ratio depending on the electronic nature of the substituent. youtube.com

The discrimination between positional isomers is a critical task in analytical and forensic chemistry. Studies on the six possible positional isomers of (2-aminopropyl)indole have shown that they can be effectively separated and identified using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), although some isomers may co-elute under certain conditions. nih.gov Each isomer presents a unique fragmentation pattern, allowing for its specific identification. nih.gov

Isomeric StructureKey Difference from 2,5-Dimethyl-3-propyl-1H-indolePredicted Impact on Chemical Behavior
2,3-Dimethyl-5-propyl-1H-indolePropyl group is on the benzene ring (C5); methyl is at C3.The highly reactive C3 position is now blocked by a methyl group, shifting electrophilic attack to other positions. The electronic influence of the propyl group on the benzene ring would be different from that of a methyl group.
3,5-Dimethyl-2-propyl-1H-indolePropyl group is at C2; methyl is at C3.The steric bulk at the C2 and C3 positions is altered. Reactivity at C2 would be different, and the molecule's overall shape and ability to fit into binding pockets would change.
2,7-Dimethyl-3-propyl-1H-indoleMethyl group is at C7 instead of C5.The C7 position is adjacent to the indole nitrogen. A substituent here can sterically hinder the N-H group, affecting its hydrogen bonding capability and reactivity.

Stereochemical Aspects and Atroposelective Synthesis

While 2,5-Dimethyl-3-propyl-1H-indole itself is not chiral, its derivatives can exhibit stereoisomerism. A particularly important aspect for substituted indoles is atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. This is common in indole derivatives where a bulky group is attached to the indole ring, creating a high rotational barrier. acs.org

The atroposelective synthesis of indole derivatives is a significant area of research, aiming to control the formation of these specific 3D structures. acs.org Key challenges in synthesizing atropisomeric indoles include dealing with a potentially lower rotational barrier and weaker configurational stability compared to more common biaryl atropisomers. acs.org

Several strategies have been developed to achieve this stereocontrol:

Chiral Catalysis: Chiral phosphoric acids (CPAs) have been successfully used to catalyze the one-pot, simultaneous 2,3-difunctionalization of simple indoles to create axially chiral 3-aryl-indoles. chinesechemsoc.org The catalyst interacts with both the indole and the electrophile to control the stereochemical outcome. chinesechemsoc.org

Central-to-Axial Chirality Transfer: Another method involves using a molecule with an existing chiral center to induce the formation of a chiral axis. For instance, the amination of an indole at the C2 position with a chiral amino acid derivative can lead to the formation of an N-C chiral axis. nih.gov

These advanced synthetic methods allow for the construction of structurally complex indole derivatives with precisely defined three-dimensional geometries, which is essential for designing molecules that can interact selectively with chiral biological targets like enzymes and receptors. acs.orgnih.gov

Derivatization Strategies for Modulating Molecular Interactions

Derivatization of the 2,5-Dimethyl-3-propyl-1H-indole scaffold is a key strategy for fine-tuning its properties and modulating its interactions with other molecules. The goal is to introduce new functional groups that can alter the compound's size, shape, lipophilicity, and capacity for specific non-covalent interactions like hydrogen bonds and π-stacking.

The indole scaffold's unique structure allows it to interact with multiple receptors, leading to a wide array of biological activities. researchgate.net Derivatization can enhance or specify these interactions. For example, indole itself can modulate cooperative protein-protein interactions within the bacterial flagellar motor. nih.gov Similarly, the tryptophan side chain (an indole derivative) is crucial for the recognition of guanine (B1146940) bases in peptides through a combination of hydrogen bonding and π-stacking. rsc.org

Modern synthetic methods offer powerful tools for derivatization:

Palladium-Mediated Cross-Coupling: Techniques like Pd-mediated C-H arylation allow for the direct attachment of aryl groups to the indole core, creating a library of derivatives for screening. acs.org

Functional Group Interconversion: The propyl side chain can be modified to introduce polar functional groups. For example, oxidation could yield a carboxylic acid, creating a hydrogen bond acceptor and a potential site for salt formation, thereby increasing water solubility.

N-Functionalization: The indole nitrogen can be functionalized with various groups to block its hydrogen-bonding ability or to introduce new properties, although in many ligand-receptor interactions, the N-H donor is essential. mdpi.com

Derivatization StrategyTarget Position(s)Purpose / Effect on Molecular InteractionsExample Functionalization
C-H ArylationC4, C6, C7Introduce bulky aryl groups to explore steric limits of a binding pocket and enable π-stacking interactions. acs.orgAttaching a phenyl or substituted phenyl group.
Side-Chain ModificationC3-Propyl chainIntroduce polar groups to enhance solubility and create new hydrogen bonding sites.Oxidation to a carboxylic acid; introduction of a hydroxyl or amine group.
N-Alkylation/ArylationN1Remove the hydrogen bond donor capability of the N-H group; introduce new steric or electronic features. mdpi.comAdding a methyl or benzyl (B1604629) group to the nitrogen.
HalogenationBenzene ring (e.g., C4, C6)Modify electronic properties and introduce potential halogen bonding sites.Bromination or chlorination of the benzene ring.

Ligand Design Principles Based on Indole Scaffolds

The indole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological targets. mdpi.comnih.gov This versatility stems from its unique combination of structural and electronic features that allow it to mimic the side chains of amino acids (like tryptophan) and participate in various binding interactions. nih.gov

Several key principles guide the design of ligands based on indole scaffolds:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, an interaction critical for anchoring ligands into the binding sites of many proteins. mdpi.com Conversely, the π-electron cloud can act as a weak hydrogen bond acceptor.

Shape and Vectorial Display of Functionality: The rigid nature of the indole core provides a stable platform for positioning substituents in well-defined three-dimensional space. By placing functional groups at different positions (C2, C3, C5, etc.), chemists can control the vectors along which these groups interact with a target. acs.org

Bioisosteric Replacement: The indole scaffold can serve as a bioisostere for other aromatic systems, such as a benzofuran (B130515) or even a substituted phenyl ring, to improve properties like metabolic stability or binding affinity. mdpi.com

For 2,5-Dimethyl-3-propyl-1H-indole, these principles suggest that it is a promising starting point for ligand design. The N-H group is available for hydrogen bonding. The core structure is lipophilic, and the methyl and propyl groups contribute to hydrophobic interactions while also providing vectors for potential growth into larger pockets. Further derivatization, as discussed in the previous section, would be guided by the specific topology and chemical nature of the target binding site. mdpi.comnih.gov

Potential Advanced Applications of 2,5 Dimethyl 3 Propyl 1h Indole in Chemical Science Excluding Prohibited Clinical/material Properties

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The utility of indole (B1671886) derivatives as foundational units for constructing more elaborate molecular architectures is well-established. nih.govnih.govindole-building-block.com The substitution pattern of 2,5-Dimethyl-3-propyl-1H-indole makes it a promising candidate for targeted C-H functionalization, allowing for the introduction of further complexity.

Research on analogous 3-alkylindoles has demonstrated that the C2 position is amenable to functionalization. For instance, a metal-free, acid-catalyzed C2-alkylation of 3-methylindole with unactivated alkenes has been successfully developed, yielding 2,3-disubstituted indoles with congested tertiary carbon centers. nih.govfrontiersin.orgresearchgate.net This reaction proceeds with excellent regioselectivity, and it is plausible that 2,5-Dimethyl-3-propyl-1H-indole could undergo similar transformations. Such a reaction would provide a direct route to complex scaffolds by forming a new carbon-carbon bond at the otherwise less reactive C2 position.

Furthermore, 2,5-dimethylindole itself is utilized as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents. chemimpex.com The presence of the 3-propyl group in 2,5-Dimethyl-3-propyl-1H-indole offers an additional vector for molecular elaboration, potentially influencing the biological activity or physical properties of the resulting complex molecules. The alkyl groups at C2 and C5 can also direct regioselective functionalization on the benzene (B151609) ring portion of the indole, particularly at the C4, C6, and C7 positions, which are often challenging to access directly. nih.gov

Table 1: Potential C-H Functionalization Reactions based on Analogous Indole Derivatives

Reaction Type Position of Functionalization Reagents/Catalysts (based on analogs) Potential Product Scaffold
C2-Alkylation C2 Unactivated Alkenes / HI 2,3,5-Trisubstituted Indole
C2-Alkynylation C2 [Cp*RhCl2]2 / Ag2CO3 2-Alkynyl-3-propyl-5-methyl-indole

Integration into Catalytic Systems (e.g., Organocatalysis)

The field of organocatalysis often employs chiral organic molecules to catalyze enantioselective reactions. Indole derivatives have been successfully used in such systems, both as substrates and as components of the catalysts themselves. mdpi.com

Studies on 2-methyl-3-nitroindoles have shown their successful application in organocatalytic asymmetric allylic alkylation reactions. rsc.org This demonstrates that the 2-methyl-indole scaffold can participate effectively in reactions mediated by chiral organocatalysts, such as biscinchona alkaloids, to produce functionalized indole derivatives with high enantioselectivity. Given its structural similarity, 2,5-Dimethyl-3-propyl-1H-indole could potentially serve as a substrate in similar asymmetric transformations. The electronic effect of the C5-methyl group and the steric influence of the C3-propyl group would likely modulate the reactivity and stereoselectivity of such reactions.

Moreover, the indole framework can be incorporated into the structure of a catalyst. The development of direct, organocatalytic methods for coupling indoles with other molecular fragments, such as diketopiperazines, highlights the role of indole in facilitating complex bond formations under mild conditions. nih.gov The N-H proton of the indole can act as a hydrogen-bond donor, activating substrates, while the indole ring itself can engage in various non-covalent interactions. It is conceivable that chiral derivatives of 2,5-Dimethyl-3-propyl-1H-indole could be designed to act as organocatalysts for a range of asymmetric reactions.

Exploration as Scaffolds for Chemical Probes

Fluorescent chemical probes are indispensable tools for visualizing biological processes and sensing specific analytes. The indole scaffold is an attractive core for such probes due to its inherent fluorescence and biocompatibility. nih.govresearchgate.netnih.gov The photophysical properties of indole-based fluorophores can be finely tuned by altering the substitution pattern on the indole ring.

The 2,5-dimethyl substitution pattern, combined with a 3-propyl group, provides a lipophilic and sterically defined scaffold. These alkyl groups can influence the molecule's quantum yield, Stokes shift, and environmental sensitivity. For example, novel fluorescent probes based on a pyrido[3,2-b]indolizine scaffold, which shares structural analogy with indole, have been rationally designed to create fluorophores with tunable emission colors from blue to red. nih.govacs.org This demonstrates the principle of tuning fluorescence via structural modification.

By attaching specific recognition moieties and fluorophores to the 2,5-Dimethyl-3-propyl-1H-indole core, it is possible to design chemical probes for various applications. For instance, functionalizing the indole nitrogen or one of the less-substituted aromatic positions (C4, C6, C7) could allow for the introduction of groups that bind to specific ions, proteins, or other biomolecules. The alkylated indole core would serve to modulate the photophysical response upon binding, potentially leading to "turn-on" or ratiometric fluorescent sensors. acs.org

Table 2: Potential Modifications of the Indole Scaffold for Chemical Probes

Modification Site Appended Group Potential Application Rationale
N1-Position Fluorophore (e.g., Bodipy, Cyanine) Bioimaging Minimal disruption of core structure
C4, C6, or C7 Ion-chelating moiety Ion Sensing Aromatic C-H activation allows functionalization

Precursors for Advanced Organic Materials (Focus on synthetic methodology, not material properties)

Conductive polymers are a class of organic materials that have garnered significant interest for applications in electronics. Polyindoles, in particular, are studied for their unique electronic properties. rsc.org The synthesis of these materials often involves the polymerization of indole monomers, and the properties of the resulting polymer are highly dependent on the structure of the monomer unit.

The synthesis of conductive polymers can be achieved through chemical or electrochemical oxidative polymerization of monomers like pyrrole (B145914), thiophene, and aniline (B41778). academiaromana-is.ro Indole can be polymerized through linkages at the 1, 2, or 3-positions. The substitution pattern of 2,5-Dimethyl-3-propyl-1H-indole would direct the polymerization process. The blocked C2 and C3 positions would likely force polymerization to occur through other sites, such as the N-H position and the C4, C6, or C7 positions on the benzene ring. This controlled regiochemistry of polymerization is crucial for producing materials with well-defined structures and predictable properties.

A synthetic methodology to produce poly(2-ethyl-3-methylindole) involved an intramolecular acid-catalyzed cyclization of a polyaniline derivative. researchgate.net This highlights that synthetic routes to polyindoles can be complex and tailored. For 2,5-Dimethyl-3-propyl-1H-indole, a potential synthetic route to a polymer could involve an initial N-functionalization followed by a metal-catalyzed cross-coupling polymerization that links the aromatic rings at specific positions (e.g., C4 and C7). The alkyl substituents would enhance the solubility of the resulting polymer, which is a common challenge in the processing of conductive polymers. mdpi.com This improved processability would be a direct result of the synthetic methodology starting from a highly substituted monomer.

Conclusion and Future Research Directions

A Synopsis of Current Knowledge and Uncharted Territories

Our current understanding of 2,5-Dimethyl-3-propyl-1H-indole is primarily rooted in the extensive knowledge base of general indole (B1671886) chemistry. While specific research on this particular molecule is limited, its structural features—a disubstituted indole core with alkyl groups at the 2, 5, and 3 positions—allow for informed extrapolations regarding its synthesis and properties.

Gaps in the research are significant and present numerous opportunities for investigation:

Biological Activity: There is a clear absence of dedicated studies on the biological profile of 2,5-Dimethyl-3-propyl-1H-indole. Its structural similarity to known bioactive indole derivatives suggests potential applications that remain unexplored.

Physicochemical Properties: Detailed experimental data on its solubility, lipophilicity, and other key physicochemical parameters are not readily available. Such data is crucial for any potential application development.

Material Science Applications: The potential of this compound as a building block for organic electronic materials, sensors, or polymers has not been investigated.

Pioneering Synthesis: Emerging Methodologies on the Horizon

The synthesis of indole derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net Traditional methods like the Fischer, Bischler, and Madelung syntheses could theoretically be adapted for 2,5-Dimethyl-3-propyl-1H-indole. rsc.org However, emerging methodologies offer more elegant and potentially higher-yielding routes.

Modern synthetic approaches applicable to 2,5-Dimethyl-3-propyl-1H-indole include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings have revolutionized C-C and C-N bond formation, offering a modular approach to constructing the indole core and introducing the propyl group. numberanalytics.com

C-H Activation/Functionalization: This powerful strategy allows for the direct introduction of the propyl group onto a pre-formed 2,5-dimethylindole core, minimizing the need for pre-functionalized starting materials and improving atom economy. numberanalytics.com

Flow Chemistry and Microreactor Technology: These technologies can enable precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability for the synthesis of 2,5-Dimethyl-3-propyl-1H-indole.

Greener Synthetic Routes: The use of environmentally benign solvents like water, ionic liquids, or solvent-free conditions, often coupled with microwave irradiation, is a growing trend in indole synthesis that could be applied here. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net

Beyond the Spectrum: Advanced Characterization for Deeper Insights

A thorough understanding of the structure-property relationships of 2,5-Dimethyl-3-propyl-1H-indole necessitates the use of advanced characterization techniques beyond routine spectroscopy.

Technique Application for 2,5-Dimethyl-3-propyl-1H-indole Potential Insights
2D Nuclear Magnetic Resonance (NMR) COSY, HSQC, HMBC experimentsUnambiguous assignment of all proton and carbon signals, confirmation of connectivity.
X-ray Crystallography Single crystal X-ray diffractionPrecise determination of bond lengths, bond angles, and solid-state packing, revealing intermolecular interactions.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS)Accurate mass determination to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of reaction mixtures and purity assessmentIdentification of byproducts and optimization of synthetic routes. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification and quantitative analysisIsolation of the pure compound and determination of its concentration in various samples. nih.gov

Deeper mechanistic insights into its formation and reactivity could be gained through techniques like in-situ spectroscopy and kinetic studies.

The Digital Frontier: Future Theoretical Investigations and Predictive Modeling

Computational chemistry offers a powerful lens to predict and understand the behavior of molecules like 2,5-Dimethyl-3-propyl-1H-indole, guiding experimental efforts and accelerating discovery.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) Calculations: To predict its geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity indices. nih.govnih.gov This can help in understanding its stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: To study its conformational flexibility and interactions with solvents or biological macromolecules, providing insights into its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing its computed properties with a database of known bioactive indole derivatives, it may be possible to predict its potential biological activities.

Prediction of Physicochemical Properties: Computational tools can provide estimates for properties like lipophilicity (logP), solubility, and pKa, which are crucial for drug design and material science applications. mdpi.com

Blueprint for Innovation: Design Principles for Novel Indole Derivatives

The scaffold of 2,5-Dimethyl-3-propyl-1H-indole can serve as a template for the rational design of new molecules with tailored properties.

Key design principles for novel derivatives include:

Bioisosteric Replacement: The methyl or propyl groups could be replaced with other functional groups of similar size and electronic properties to modulate biological activity.

Introduction of Pharmacophores: Incorporating known pharmacophoric groups at various positions of the indole ring could lead to new compounds with specific therapeutic activities.

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring can fine-tune the electronic properties of the indole system, which is critical for applications in organic electronics. numberanalytics.com

Three-Dimensional Elaboration: Building upon the core structure to create more complex, three-dimensional molecules can enhance binding affinity and selectivity for biological targets. acs.org

By systematically applying these principles, researchers can expand the chemical space around 2,5-Dimethyl-3-propyl-1H-indole, unlocking its full potential in various scientific domains.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-3-propyl-1H-indole, and how can purity be ensured?

Methodological Answer: A common approach involves coupling reactions using indole precursors with alkylating agents under reflux conditions. For example, a modified procedure from indole alkylation (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole synthesis in ) can be adapted by substituting propyl groups. Sodium acetate in acetic acid is often used as a catalyst, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Purity validation requires thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity and absence of by-products .

Q. How should researchers characterize 2,5-dimethyl-3-propyl-1H-indole using spectroscopic methods?

Methodological Answer: Key characterization steps include:

  • ¹H NMR : Identify aromatic protons (6.5–7.5 ppm for indole core), methyl (δ ~2.3–2.5 ppm), and propyl groups (δ ~0.9–1.6 ppm for CH₃ and CH₂) .
  • 13C NMR : Confirm quaternary carbons (e.g., C-2 and C-5 methyl groups at δ ~20–25 ppm) and propyl chain signals .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What safety protocols are critical when handling 2,5-dimethyl-3-propyl-1H-indole in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Protective Gear : Wear nitrile gloves and goggles to prevent skin/eye contact; wash immediately with soap/water if exposed .
  • Waste Disposal : Neutralize acidic by-products (e.g., acetic acid residues) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2,5-dimethyl-3-propyl-1H-indole?

Methodological Answer:

  • Catalyst Screening : Test alternatives to CuI (e.g., Pd-based catalysts) for coupling reactions, as seen in triazole-indole syntheses .
  • Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) with PEG-400 to enhance solubility and reduce side reactions .
  • Temperature Control : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity .

Q. What crystallographic tools are suitable for resolving structural ambiguities in 2,5-dimethyl-3-propyl-1H-indole derivatives?

Methodological Answer:

  • SHELX Suite : Employ SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model methyl/propyl steric effects .
  • ORTEP-3 : Visualize thermal ellipsoids and validate bond angles/distances using graphical interfaces to detect crystallographic disorder .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria in propyl chains) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify conformational artifacts .

Q. What strategies are effective for isolating trace by-products during synthesis?

Methodological Answer:

  • Prep-HPLC : Use reverse-phase chromatography with acetonitrile/water gradients to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) to selectively precipitate target compounds .

Q. How can researchers validate the biological relevance of 2,5-dimethyl-3-propyl-1H-indole in structure-activity studies?

Methodological Answer:

  • Comparative SAR : Synthesize analogs (e.g., 3-ethyl or 3-butyl substitutions) and assess activity trends via dose-response assays .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) and prioritize derivatives .

Methodological Rigor and Data Analysis

Q. What experimental design principles minimize bias in indole derivative studies?

Methodological Answer:

  • Blinded Analysis : Assign independent researchers to prepare, characterize, and assay compounds to reduce confirmation bias .
  • Triangulation : Cross-validate data via NMR, HPLC, and X-ray crystallography to ensure reproducibility .

Q. How should researchers contextualize findings within existing literature on indole chemistry?

Methodological Answer:

  • Systematic Reviews : Use databases like SciFinder to map synthetic routes, spectral data, and bioactivity of related indoles .
  • Contradiction Resolution : Replicate prior experiments (e.g., catalytic conditions from ) to identify methodological divergences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.